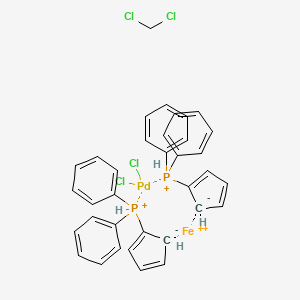
Kadsudilactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsudilactone is a triterpenoid lactone compound isolated from the Kadsura species, specifically from Kadsura coccinea . This compound is part of a broader class of natural products known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Kadsudilactone typically involves the extraction from the EtOAc (ethyl acetate) extracts of Kadsura coccinea . The isolation process includes various chromatographic techniques to purify the compound. The structures of the isolated compounds are established using 1D and 2D NMR techniques and mass spectroscopy .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Kadsudilactone, like other triterpenoid lactones, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, but they typically involve standard laboratory procedures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Applications De Recherche Scientifique
Kadsudilactone has been the subject of various scientific studies due to its potential therapeutic properties. Some of the key research applications include:
Mécanisme D'action
The exact mechanism of action of Kadsudilactone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and apoptosis . Further research is needed to elucidate the detailed mechanisms and identify the primary molecular targets.
Comparaison Avec Des Composés Similaires
Kadsudilactone is part of a group of triterpenoid lactones found in the Kadsura species. Similar compounds include:
Kadsulactone: Another triterpenoid lactone with similar biological activities.
Schisanlactone A: A related compound with potential anti-inflammatory properties.
Nigranoic Acid: Known for its antiviral activity.
This compound stands out due to its unique structural features and specific biological activities, which make it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H44O4 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(1S,3R,9R,12S,13S,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadecan-6-one |
InChI |
InChI=1S/C30H44O4/c1-18-7-8-21(33-25(18)32)19(2)20-11-13-28(6)23-10-9-22-26(3,4)34-24(31)12-14-29(22)17-30(23,29)16-15-27(20,28)5/h7,19-23H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,27+,28-,29+,30-/m0/s1 |
Clé InChI |
ICCRBQBVSMVIHE-ZHOVTUGESA-N |
SMILES isomérique |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CCC(=O)OC6(C)C)C)C |
SMILES canonique |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(=O)OC6(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)






![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)


![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)


